
5-Chloro-2-iodoaniline
Overview
Description
5-Chloro-2-iodoaniline (CAS: 6828-35-9) is a halogenated aromatic amine with the molecular formula C₆H₅ClIN. Its structure features an amino group (-NH₂) at position 1, a chlorine atom at position 5, and an iodine atom at position 2 on the benzene ring. This arrangement of substituents enhances its utility in cross-coupling reactions, such as Sonogashira couplings and Heck reactions, due to the ortho-directing nature of the amino group and the electrophilic reactivity of iodine .
The compound is commercially available and serves as a critical intermediate in pharmaceutical synthesis. For example, it has been employed in the preparation of tetracyclic pyridone-based tyrosine kinase inhibitors and indole amides for kinase inhibitory studies . Its iodine atom facilitates efficient coupling reactions, as demonstrated in the synthesis of N-Boc-protected anilines (39% yield) and aminated cyclopentane derivatives (85% yield) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-iodoaniline can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting from 4-chloro-2-nitroaniline, the nitro group can be reduced to an amino group, followed by iodination to introduce the iodine atom at the 2-position .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under conditions such as heating or the presence of a catalyst.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide are commonly used.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like 5-chloro-2-aminobenzene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Chloro-2-iodoaniline is utilized in various scientific research fields:
Mechanism of Action
The mechanism by which 5-chloro-2-iodoaniline exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, which activate the benzene ring towards nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Reactivity
2-Chloro-4-iodoaniline (CAS: 42016-93-3)
- Structure : Chlorine at position 2, iodine at position 3.
- Reactivity : The para-iodine substituent reduces steric hindrance compared to 5-Chloro-2-iodoaniline, enabling distinct regioselectivity in cross-coupling reactions. However, its antimicrobial activity against Vibrio species is weaker (MIC: 300–325 µg/mL vs. 200–325 µg/mL for this compound) .
3-Chloro-4-iodoaniline (CAS: 135050-44-1)
- Structure : Chlorine at position 3, iodine at position 4.
- Applications : Used in synthesizing fluorescent spirosilabifluorene derivatives. The meta-chlorine substituent alters electronic properties, reducing reactivity in nucleophilic substitutions compared to this compound .
5-Chloro-2-iodo-3-methylaniline (CAS: 1150617-63-2)
- Structure : Additional methyl group at position 3.
- Impact : The methyl group increases steric bulk, lowering yields in cyclization reactions (e.g., 34% over two steps for tetracyclic pyridines vs. 85% for this compound in amination) .
Sonogashira Coupling
This compound reacts efficiently with terminal alkynes under Pd/Cu catalysis, yielding arylacetylenes. In contrast, 4-Fluoro-2-iodoaniline (CAS: 61272-76-2) requires harsher conditions due to fluorine’s strong electron-withdrawing effects .
Amination Reactions
Physical and Chemical Properties
Biological Activity
5-Chloro-2-iodoaniline (C₆H₅ClIN) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse scientific sources.
This compound is a derivative of aniline, characterized by the substitution of chlorine and iodine atoms at the 5 and 2 positions on the benzene ring, respectively. Its molecular weight is approximately 253.47 g/mol, and it has a melting point of 40–42 °C . The unique arrangement of halogen atoms contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing potential as a candidate for developing new antimicrobial agents. The compound's mechanism involves interference with bacterial cell wall synthesis and function.
Anticancer Potential
In addition to its antimicrobial effects, this compound has been investigated for anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it may affect the expression of genes involved in cell cycle regulation and apoptosis .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with cellular components such as enzymes and receptors .
Interaction with Enzymes
The compound has shown potential as an enzyme inhibitor, impacting metabolic pathways crucial for cell survival and proliferation. For example, it may inhibit enzymes involved in DNA replication or repair mechanisms, thereby exerting cytotoxic effects on rapidly dividing cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various substituted anilines, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of halogenated anilines included this compound. The results showed that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, including breast and colon cancer. Mechanistic studies revealed that it triggered apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Enzyme inhibition, apoptosis induction |
4-Chloro-2-iodoaniline | Moderate | Limited | Enzyme inhibition |
2-Iodo-4-nitroaniline | Yes | Moderate | Reactive oxygen species generation |
4-Bromo-2-iodoaniline | Limited | Yes | Cell cycle arrest |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 5-Chloro-2-iodoaniline in a laboratory setting?
Synthesis typically involves sequential halogenation of aniline derivatives. A common approach is:
- Chlorination : Introduce the chlorine substituent via electrophilic substitution using reagents like Cl₂/FeCl₃ or N-chlorosuccinimide.
- Iodination : Direct iodination at the ortho position using I₂/HNO₃ or KI/NaNO₂ in acidic media. Purity is ensured through recrystallization or column chromatography. Experimental protocols should follow guidelines for halogenated aniline derivatives, with strict control of reaction conditions to avoid over-halogenation .
Q. How can researchers characterize the purity and structural identity of this compound?
Key techniques include:
- Spectroscopy : H/C NMR to confirm aromatic substitution patterns and amine protons.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.89).
- Elemental Analysis : Quantify C, H, N, Cl, and I to validate stoichiometry. Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral assignments .
Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?
- HPLC-UV/Vis : Reverse-phase chromatography with UV detection at 254 nm, using acetonitrile/water gradients for separation.
- GC-MS : Derivatization (e.g., silylation) to improve volatility, paired with electron ionization for fragmentation patterns. Calibration curves should be validated against certified reference materials .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectroscopic data when characterizing this compound derivatives?
- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities in substitution patterns.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
- Database Cross-Check : Compare observed spectra with NIST or crystallographic databases to identify outliers .
Q. How does the electronic environment of substituents affect the reactivity of this compound in cross-coupling reactions?
- Hammett Analysis : The electron-withdrawing Cl and I substituents activate the aromatic ring toward nucleophilic attack but deactivate it toward electrophilic substitution.
- Steric Effects : Ortho-iodine hinders access to the amine group, influencing reaction rates in Buchwald-Hartwig or Ullmann couplings. Mechanistic studies should monitor intermediates via in-situ IR or MS to track substituent effects .
Q. What experimental considerations are critical when studying the thermal stability of this compound under varying conditions?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
- Kinetic Studies : Use Arrhenius plots to model degradation rates, accounting for humidity and light exposure.
- Safety Protocols : Handle iodine release risks with fume hoods and real-time gas monitoring .
Q. How can crystallographic data be utilized to confirm the molecular structure of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles and confirm halogen positions.
- Refinement Software : Use SHELXL for high-precision refinement, leveraging its robustness for small-molecule structures.
- Twinned Data Handling : SHELXL’s twin-law correction is critical for crystals with pseudo-symmetry .
Q. Methodological Notes
- Data Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry, ensuring experimental sections include sufficient detail for replication .
- Ethical Reporting : Disclose contradictory findings transparently, aligning with qualitative research standards for data interpretation .
- Open Science : Share crystallographic data in repositories like CCDC or ICSD to enhance collaborative validation .
Properties
IUPAC Name |
5-chloro-2-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOMAFDDLHSVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348664 | |
Record name | 5-chloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6828-35-9 | |
Record name | 5-Chloro-2-iodobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6828-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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